![molecular formula C23H27N5O4 B2520782 N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 1207053-84-6](/img/structure/B2520782.png)
N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide
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Description
N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound's relevance in scientific research primarily emerges from its synthesis and the exploration of its chemical properties. Studies focusing on similar compounds, particularly those involving pyrazolo[3,4-d]pyrimidine derivatives, highlight methodologies for synthesizing novel heterocyclic compounds that can be applied to the compound . For instance, the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives demonstrates the versatility of these compounds in generating new chemical entities through cycloaddition reactions, showcasing the potential for creating diverse derivatives of the original compound for various research applications (Rahmouni et al., 2014).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of related compounds provide insights into potential applications in medicinal chemistry and pharmacology. For example, the synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety, including derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, suggest that modifications to the compound's structure could yield significant biological activity against various pathogens and cancer cell lines. This points towards the compound's potential use in developing new therapeutic agents (Bondock et al., 2008).
Coordination Complexes and Antioxidant Activity
The formation of coordination complexes and their antioxidant activity represent another area of research application. Studies on pyrazole-acetamide derivatives, like the synthesis of novel Co(II) and Cu(II) coordination complexes, highlight the compound's potential in forming complexes that exhibit significant antioxidant activities. These complexes could be explored further for their therapeutic potential in diseases associated with oxidative stress (Chkirate et al., 2019).
Insecticidal and Antibacterial Potential
The compound and its derivatives could also find applications in agriculture and antibacterial research. The synthesis of pyrimidine-linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential indicate the compound's relevance in developing new agents for pest control and combating microbial infections (Deohate et al., 2020).
properties
IUPAC Name |
N-[5-cyclopropyl-2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-5-16-13(2)24-23(26-22(16)30)28-20(12-17(27-28)15-7-8-15)25-21(29)11-14-6-9-18(31-3)19(10-14)32-4/h6,9-10,12,15H,5,7-8,11H2,1-4H3,(H,25,29)(H,24,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBVSZCAILQLFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)CC4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-cyclopropyl-2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide |
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